molecular formula C6H14N2O2S B1271456 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide CAS No. 89937-52-0

4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide

Cat. No.: B1271456
CAS No.: 89937-52-0
M. Wt: 178.26 g/mol
InChI Key: NICIHZYGEQHDPN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in oxidative stress responses, potentially acting as an inhibitor or activator depending on the context . The nature of these interactions often involves binding to active sites or altering the conformation of the target biomolecule, thereby modulating its activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to modulate the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress. Additionally, it can impact metabolic pathways by altering the flux of metabolites, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing antioxidant defenses and improving metabolic efficiency . At high doses, it can lead to toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful as the dosage increases.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. This compound’s influence on metabolic pathways can result in alterations in energy production, redox balance, and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can affect its accumulation and activity, influencing its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with target biomolecules, thereby modulating its effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)thiomorpholine 1,1-Dioxide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

2-(1,1-dioxo-1,4-thiazinan-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c7-1-2-8-3-5-11(9,10)6-4-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICIHZYGEQHDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375265
Record name 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89937-52-0
Record name 4-(2-Aminoethyl)-1lambda~6~,4-thiazinane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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